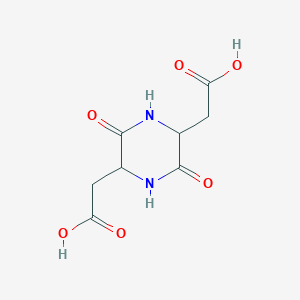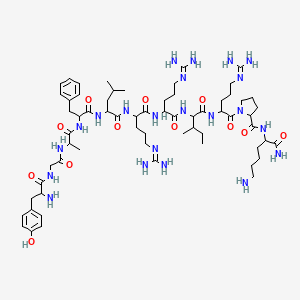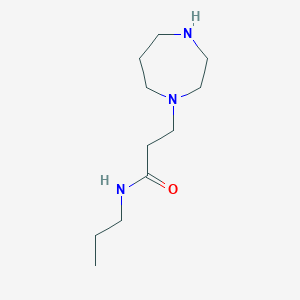
3-(1,4-Diazepan-1-YL)-N-propylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- is a heterocyclic compound that belongs to the diazepine family. Diazepines are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has shown promise in several areas of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- typically involves the heterocyclization reaction of N-propyl-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of a catalyst such as silica sulphuric acid. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its quality and consistency for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminium hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways can vary, but they often involve key enzymes or receptors involved in disease processes .
Comparaison Avec Des Composés Similaires
1,4-Diazepine: A core structure in many benzodiazepines and thienodiazepines.
Homopiperazine: A related compound with similar structural features.
1-Boc-hexahydro-1,4-diazepine: A protected form of the compound used in various synthetic applications.
Uniqueness: 1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- is unique due to its specific functional groups and the resulting biological activities.
Propriétés
Numéro CAS |
89009-74-5 |
|---|---|
Formule moléculaire |
C11H23N3O |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
3-(1,4-diazepan-1-yl)-N-propylpropanamide |
InChI |
InChI=1S/C11H23N3O/c1-2-5-13-11(15)4-9-14-8-3-6-12-7-10-14/h12H,2-10H2,1H3,(H,13,15) |
Clé InChI |
ZVYWJRFUEZWXTD-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)CCN1CCCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15095305.png)
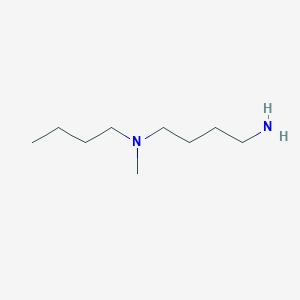
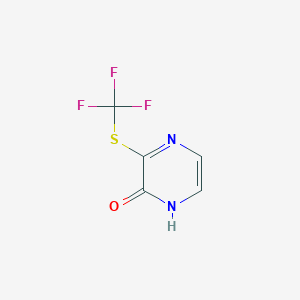
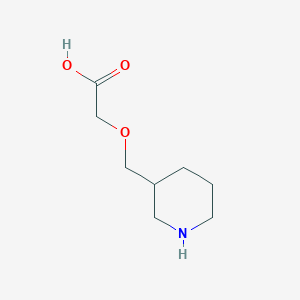
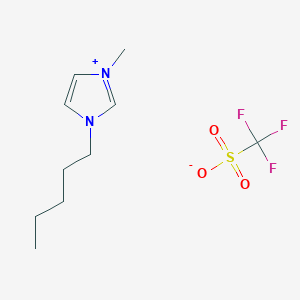
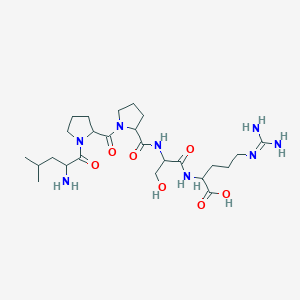
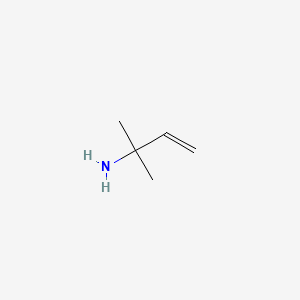
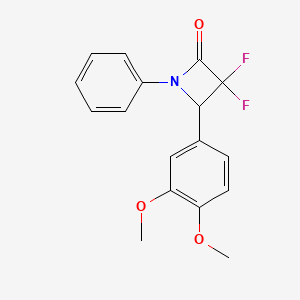
![beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]-](/img/structure/B15095364.png)
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15095383.png)
![4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid](/img/structure/B15095388.png)
![3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B15095393.png)
